(4-Isopropylphenoxy)acetyl chloride

Description

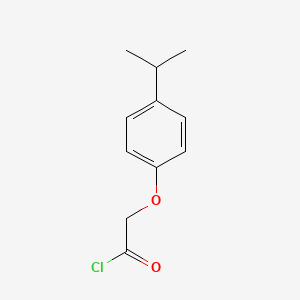

Structure

3D Structure

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVLHWFQKYVLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611391 | |

| Record name | [4-(Propan-2-yl)phenoxy]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223128-33-4 | |

| Record name | 2-[4-(1-Methylethyl)phenoxy]acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223128-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Propan-2-yl)phenoxy]acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223128-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Isopropylphenoxy)acetyl Chloride: A Technical Guide to Reactivity with Water and Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isopropylphenoxy)acetyl chloride is a key intermediate in pharmaceutical synthesis, valued for its ability to introduce the (4-isopropylphenoxy)acetyl moiety into target molecules.[1] As an acyl chloride, its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This guide provides an in-depth analysis of its reactions with two of the most common nucleophiles encountered in a laboratory and industrial setting: water and alcohols. We will explore the underlying mechanisms, kinetic considerations, practical experimental protocols, and analytical techniques for reaction monitoring, offering field-proven insights for professionals in chemical and pharmaceutical development.

Core Characteristics and Safety Imperatives

Understanding the fundamental properties of this compound is paramount before its use in any experimental context. It is a moisture-sensitive and corrosive compound, demanding rigorous handling protocols to ensure both experimental integrity and operator safety.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 223128-33-4 | [1] |

| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Liquid (data may vary) | [2] |

| Refractive Index | ~1.5195 | [1] |

| Sensitivity | Moisture sensitive | [1][2] |

| Solubility | Reacts with water; Soluble in many organic solvents | [1][3] |

| UN Number | UN3265 (Corrosive liquid, acidic, organic, n.o.s.) | [1] |

Handling and Storage: A Self-Validating System

The high reactivity of the acyl chloride functional group necessitates a controlled environment to prevent premature degradation.

-

Expertise & Experience: The primary cause of sample degradation and reaction failure is inadvertent hydrolysis from atmospheric moisture. Therefore, all handling must be performed under an inert atmosphere (e.g., dry nitrogen or argon).[1] Storage should be in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosives.[2]

-

Trustworthiness: To validate the integrity of the storage conditions, a simple periodic check can be implemented. An aliquot of a standard solution of the acyl chloride in a dry solvent (e.g., dichloromethane) can be analyzed by FTIR. The absence of a broad O-H stretch (around 3000 cm⁻¹) and the sharp C=O stretch of the corresponding carboxylic acid confirms the anhydrous integrity of the stored material.

Safety Protocols

This compound is corrosive and causes severe skin and eye burns.[4] Its reaction with water liberates toxic and corrosive hydrogen chloride gas.[2]

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[2] Wear chemical-resistant gloves, safety goggles, and a face shield. A lab coat is mandatory.[5]

-

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, seeking immediate medical attention.[5]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]

-

Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal. Do NOT use water for cleanup.[2]

-

Reaction with Water: The Hydrolysis Pathway

The reaction of acyl chlorides with water, known as hydrolysis, is typically a vigorous and exothermic process that proceeds rapidly at room temperature.[6][7] This reaction is often an undesirable side reaction during syntheses involving other nucleophiles.

The Nucleophilic Acyl Substitution Mechanism

The reactivity of this compound is dictated by the electronic structure of the acyl chloride group. The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon, rendering it significantly electron-deficient (electrophilic) and thus a prime target for nucleophiles.[8][9]

The reaction with water proceeds via a classic nucleophilic addition-elimination mechanism:[7][10]

-

Nucleophilic Attack: A lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The C=O double bond reforms, and in the process, the chloride ion, being an excellent leaving group, is expelled.

-

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by a base (in this case, another water molecule or the expelled chloride ion) to yield the final product, (4-Isopropylphenoxy)acetic acid, and hydrochloric acid.[7]

Diagram 1: Mechanism of Hydrolysis.

Experimental Protocol: Monitoring Hydrolysis via FTIR

This protocol provides a self-validating method to observe the conversion of the acyl chloride to its corresponding carboxylic acid.

-

Preparation: Prepare a ~5% (w/v) solution of this compound in an anhydrous solvent like dichloromethane (DCM) in a dry vial under an inert atmosphere.

-

Baseline Spectrum: Acquire a baseline FTIR spectrum of the pure DCM. Then, acquire an initial FTIR spectrum of the acyl chloride solution. Note the sharp, strong carbonyl (C=O) absorption peak for the acyl chloride, typically around 1780-1815 cm⁻¹.

-

Initiation: Add a stoichiometric equivalent of water to the solution and mix.

-

Monitoring: Acquire FTIR spectra at regular intervals (e.g., every 2-5 minutes).

-

Validation & Analysis: Observe the gradual decrease in the intensity of the acyl chloride C=O peak and the concurrent appearance and increase of two new peaks: a broad O-H stretch from ~2500-3300 cm⁻¹ and a new C=O stretch for the carboxylic acid at a lower wavenumber, typically around 1700-1725 cm⁻¹. The reaction is complete when the acyl chloride C=O peak has completely disappeared.

Diagram 2: Workflow for Monitoring Hydrolysis by FTIR.

Reaction with Alcohols: The Alcoholysis Pathway to Esters

The reaction of this compound with an alcohol (alcoholysis) is a highly efficient and common method for synthesizing the corresponding esters.[11] The reaction is mechanistically similar to hydrolysis but yields an ester and HCl.[10]

Mechanism and the Role of a Base

The alcohol, like water, acts as a nucleophile, attacking the electrophilic carbonyl carbon. The reaction proceeds vigorously at room temperature, producing the ester and steamy fumes of hydrogen chloride.[12][13]

In practice, this reaction is almost always performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[10]

-

Expertise & Experience: The causality for adding a base is twofold. First, the base neutralizes the HCl byproduct as it is formed. This prevents the potentially reversible protonation of the alcohol, maintaining its nucleophilicity, and drives the reaction equilibrium towards the products. Second, it prevents the corrosive HCl from causing degradation of acid-sensitive functional groups that may be present on more complex substrates in drug development.

Diagram 3: General Mechanism of Base-Promoted Alcoholysis.

Experimental Protocol: Synthesis of Ethyl (4-isopropylphenoxy)acetate

This protocol details a robust procedure for ester synthesis, incorporating controls for a high-yield, high-purity outcome.

-

System Preparation (Self-Validation): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The entire system must be anhydrous. The use of flame-dried glassware and a positive pressure of inert gas ensures the exclusion of atmospheric moisture, which would otherwise lead to competitive hydrolysis and reduce the yield of the desired ester.

-

Reagent Charging: In the flask, dissolve ethanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous diethyl ether or DCM. Cool the solution to 0 °C in an ice bath. Causality: Cooling the reaction mitigates the highly exothermic nature of the reaction, preventing potential side reactions and ensuring controlled addition.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled alcohol solution over 30-60 minutes with vigorous stirring.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by TLC or by taking an aliquot, quenching it with methanol, and analyzing by HPLC to check for the disappearance of the starting material.[14]

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any traces of acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude ester can be purified by vacuum distillation or column chromatography if necessary.

Diagram 4: Workflow for Ester Synthesis.

Comparative Reactivity and Analytical Considerations

Table 2: Summary of Reactivity

| Nucleophile | Product | Reaction Conditions | Byproduct | Key Considerations |

| Water | Carboxylic Acid | Vigorous, exothermic, room temp.[7] | HCl | Primarily an undesirable side reaction. Must be excluded from other syntheses. |

| Alcohols | Ester | Vigorous, exothermic, often cooled initially.[11] | HCl | Base (e.g., TEA) is used to neutralize HCl and drive the reaction.[10] |

Field Insights for Drug Development

In a drug development context, this compound is often reacted with complex molecules containing alcohol functionalities.

-

Chemoselectivity: Acyl chlorides are highly reactive and will typically react with the most nucleophilic site first. Alcohols are excellent nucleophiles for this reaction.[15] The high reactivity means that protection of other sensitive functional groups in the substrate molecule may be necessary.

-

Process Control: For large-scale synthesis, managing the exothermic nature of the reaction is critical. Controlled, slow addition of the acyl chloride at low temperatures is standard practice to ensure safety and prevent byproduct formation.

-

Purity Analysis: The primary impurity in the starting acyl chloride is often the corresponding carboxylic acid from hydrolysis. A common analytical method involves derivatizing an aliquot with methanol and analyzing the resulting methyl ester against the carboxylic acid by HPLC.[14] This provides a clear, quantitative measure of the acyl chloride's purity before use.

References

-

Chemsrc. (2025). 4-Isopropyl Phenoxy Acetyl Chloride MSDS. [Link]

-

Clark, J. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

- Bentley, T. W., & Jones, R. O. (1993).S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Journal of the Chemical Society, Perkin Transactions 2.

-

Chemistry LibreTexts. (2023). Making Esters From Alcohols. [Link]

-

Save My Exams. (n.d.). Acyl chlorides and alcohols. A Level Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. [Link]

-

Clark, J. (n.d.). Making Esters. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]

-

ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]

-

Clark, J. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. [Link]

-

Save My Exams. (n.d.). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

Sources

- 1. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Isopropyl Phenoxy Acetyl Chloride - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chemguide.co.uk [chemguide.co.uk]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.